N'-[(4-methylphenyl)methyl]-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide
CAS No.: 941893-79-4
Cat. No.: VC4187613
Molecular Formula: C23H27N3O3
Molecular Weight: 393.487
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941893-79-4 |
|---|---|
| Molecular Formula | C23H27N3O3 |
| Molecular Weight | 393.487 |
| IUPAC Name | N-[(4-methylphenyl)methyl]-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide |
| Standard InChI | InChI=1S/C23H27N3O3/c1-15(2)23(29)26-12-4-5-18-10-11-19(13-20(18)26)25-22(28)21(27)24-14-17-8-6-16(3)7-9-17/h6-11,13,15H,4-5,12,14H2,1-3H3,(H,24,27)(H,25,28) |
| Standard InChI Key | GOTNLRKLNJSTQF-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2 |
Introduction
N'-[(4-methylphenyl)methyl]-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a complex organic compound belonging to the class of amide derivatives. It features a tetrahydroquinoline moiety, which is significant in pharmaceutical chemistry due to its potential biological activities, particularly in the central nervous system. This compound is considered a pharmaceutical intermediate, meaning it is used in the synthesis of drugs or other bioactive molecules.
Synthesis and Chemical Reactions
The synthesis of N'-[(4-methylphenyl)methyl]-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide involves multiple steps, typically starting with the preparation of the tetrahydroquinoline core. This can be achieved through various methods, such as the reduction of quinoline derivatives or the cyclization of appropriate precursors. The subsequent introduction of the 2-methylpropanoyl and 4-methylphenylmethyl groups requires careful selection of reagents and conditions to ensure high yield and purity.
Synthesis Steps
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Preparation of Tetrahydroquinoline Core: This involves reducing quinoline or its derivatives to form the tetrahydroquinoline ring.
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Introduction of 2-Methylpropanoyl Group: Typically achieved through acylation reactions using appropriate acyl chlorides or anhydrides.
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Introduction of 4-Methylphenylmethyl Group: Involves alkylation reactions, possibly using alkyl halides or sulfonates.
Potential Applications and Biological Activity
While the specific biological activity of N'-[(4-methylphenyl)methyl]-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is not fully elucidated, compounds with similar structures have shown potential in various therapeutic areas. The tetrahydroquinoline moiety is known for its involvement in central nervous system effects, suggesting this compound could be useful in developing drugs for neurological disorders.
Potential Therapeutic Areas
| Therapeutic Area | Potential Use |
|---|---|
| Central Nervous System Disorders | Due to the presence of the tetrahydroquinoline ring, which is known for neuroactive properties. |
| Pain Management | Some tetrahydroquinoline derivatives have shown analgesic effects. |
| Anti-Inflammatory Agents | The compound's structure suggests potential anti-inflammatory activity. |
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